Philanthotoxin 74

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

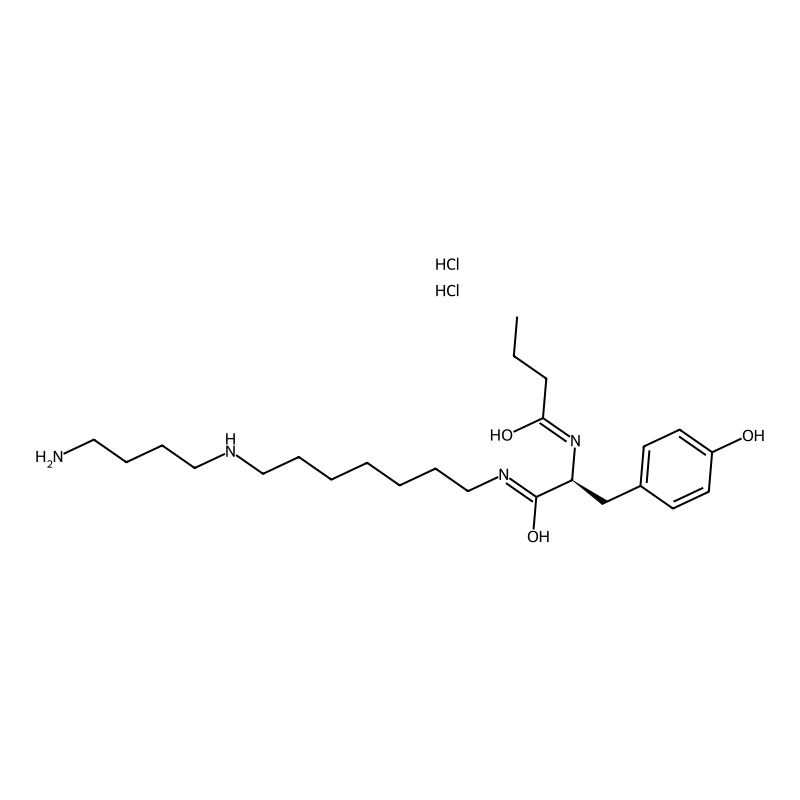

Philanthotoxin 74 is a synthetic compound belonging to the class of polyamine toxins, known for its role as an antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors. These receptors are crucial for fast excitatory synaptic transmission in the central nervous system. Philanthotoxin 74 specifically targets various subtypes of these receptors, particularly GluA1 and GluA3, exhibiting non-selective antagonistic properties with high potency. The compound's chemical formula is C₂₄H₄₂N₄O₃·2HCl, and it has a molecular weight of approximately 507.54 g/mol .

Philanthotoxin 74 acts as a selective antagonist of AMPA receptors, particularly GluA1 and GluA3 homomers []. AMPA receptors are ligand-gated ion channels that play a crucial role in excitatory neurotransmission. Philanthotoxin 74 binds to the receptor and prevents glutamate, the natural neurotransmitter, from activating it. This helps researchers understand the specific functions of GluA1 and GluA3 receptors by blocking their activity. However, some studies suggest Philanthotoxin 74 may not be as subtype-selective as previously thought.

Philanthotoxin 74 (PhTx-74) is a toxin found in the venom of certain wasps in the genus Philanthus. Scientific research focuses on PhTx-74's properties as an antagonist of AMPA receptors, a type of glutamate receptor in the nervous system [, ]. Understanding how PhTx-74 interacts with AMPA receptors can provide valuable insights into glutamatergic signaling and its role in various neurological functions.

Subtype Selectivity

Philanthotoxin 74 acts as a non-selective antagonist for homomeric GluA3 and GluA1 AMPA receptors [, ]. This means it binds and inhibits these specific subtypes of AMPA receptors, which are composed entirely of GluA3 or GluA1 subunits, respectively. Significantly, PhTx-74 exhibits greater potency (around 100-fold) for homomeric receptors compared to heteromeric receptors, which are formed by combinations of different AMPA receptor subunits (e.g., GluA1/2 or GluA2/3) [, ]. This subtype selectivity makes PhTx-74 a valuable tool for researchers investigating the distinct functions of different AMPA receptor subtypes.

Use-Dependent Inhibition

Another intriguing property of PhTx-74 is its use-dependent inhibition of AMPA receptors []. This means that the inhibitory effect of PhTx-74 is enhanced with repeated stimulation of the receptors. This characteristic allows researchers to probe the dynamic regulation of AMPA receptor activity and its role in processes like synaptic plasticity and learning and memory [].

Philanthotoxin 74 acts primarily as a competitive antagonist at the AMPA receptor sites. The compound's mechanism involves blocking the ion channel associated with these receptors, thereby inhibiting glutamate-mediated synaptic transmission. It exhibits varying inhibitory constants (IC50 values) across different receptor subtypes:

- GluA1: IC50 ≈ 263 nM

- GluA3: IC50 ≈ 296 nM

- GluA1/GluA2 and GluA2/GluA3: IC50 in the micromolar range (approximately 22 μM) indicating lower potency compared to homomeric receptors .

Philanthotoxin 74 has been shown to selectively inhibit certain AMPA receptor subtypes, particularly GluA1 and GluA3, while exhibiting less activity against heteromeric combinations like GluA1/GluA2 and GluA2/GluA3. This selectivity is significant for research into the neurobiological roles of these receptor subtypes, especially in understanding synaptic plasticity and excitotoxicity . The compound's ability to distinguish between receptor types makes it a valuable tool in neuropharmacology.

The synthesis of philanthotoxin 74 has been explored through various methods, including a sequential high-yielding large-scale solution method that allows for rapid production of analogues. The process typically involves the coupling of specific amine and acid components under controlled conditions to yield the final product with high purity . The dihydrochloride salt form is often used for stability and solubility in biological applications .

Philanthotoxin 74 is primarily utilized in research settings to study AMPA receptor function and its implications in neurological disorders. Its applications include:

- Investigating synaptic transmission mechanisms.

- Exploring potential therapeutic avenues for conditions like epilepsy and neurodegenerative diseases.

- Serving as a pharmacological tool for distinguishing between different AMPA receptor subtypes in experimental models .

Studies have demonstrated that philanthotoxin 74 interacts with AMPA receptors in a use-dependent manner. This means that its inhibitory effects can vary based on the receptor's activation state. For instance, it shows greater potency against homomeric receptors compared to heteromeric ones, which provides insights into how different receptor configurations can affect drug efficacy .

Philanthotoxin 74 shares structural and functional characteristics with several other compounds within the polyamine toxin family. Below are some similar compounds along with their distinguishing features:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| Philanthotoxin 1 | C₁₉H₃₃N₃O₃ | Less selective than philanthotoxin 74 |

| Joro Spider Toxin | C₂₄H₄₅N₇O₇ | More potent against GluA2-containing receptors |

| Argiotoxin | C₂₂H₃₈N₄O₂ | Selectively targets certain AMPA receptor subtypes |

| Philanthotoxin 49 | C₂₂H₃₈N₄O₂ | Similar mechanism but different selectivity profile |

Philanthotoxin 74 is unique due to its specific selectivity for certain homomeric AMPA receptor subtypes while displaying lower activity against heteromeric forms, making it particularly useful for targeted studies in neuroscience .

Molecular Structure and Formula

Free Base Form (C24H42N4O3)

Philanthotoxin 74 in its free base form possesses the molecular formula C24H42N4O3, representing a complex polyamine-containing compound with a molecular weight of 434.6 g/mol [1]. The structure features a central tyrosine residue that forms the core scaffold of the molecule, linked via amide bonds to both a butyryl chain and an extended polyamine tail [1]. The International Union of Pure and Applied Chemistry name for the free base is N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide [1].

The molecular architecture of Philanthotoxin 74 consists of three distinct structural domains: a hydrophobic aromatic head group derived from tyrosine, a central amide linker region, and an elongated polyamine chain terminating in primary amino groups [2] [3]. The compound contains five hydrogen bond donor sites and five hydrogen bond acceptor sites, contributing to its ability to form extensive intermolecular interactions [1]. The topological polar surface area measures 116 Ų, indicating moderate polarity characteristics [1].

The simplified molecular-input line-entry system representation of the free base is CCCC(=O)NC@@HC(=O)NCCCCCCCNCCCCN, which precisely defines the connectivity pattern of all atoms within the structure [1]. The molecule exhibits high conformational flexibility with 18 rotatable bonds, allowing for extensive structural adaptability in biological environments [1].

Dihydrochloride Salt (C24H44Cl2N4O3)

The dihydrochloride salt form of Philanthotoxin 74 has the molecular formula C24H44Cl2N4O3, with a molecular weight of 507.54 g/mol [2] [3]. This salt formation occurs through protonation of the amino groups within the polyamine chain, resulting in the incorporation of two hydrochloride ions [2]. The International Union of Pure and Applied Chemistry nomenclature for this form is N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride [2].

The dihydrochloride salt represents the most commonly utilized form in research applications due to enhanced stability and improved solubility characteristics compared to the free base [4] [5]. The protonation state significantly influences the overall charge distribution of the molecule, with the polyamine region carrying positive charges that are crucial for biological activity [6]. The Chemical Abstracts Service registry number for the dihydrochloride salt is 1227301-51-0 [2] [3].

Stereochemistry and Conformation

S-Configuration at the α-Carbon

Philanthotoxin 74 contains a single defined stereogenic center located at the α-carbon adjacent to the tyrosine-derived aromatic ring, which adopts the S-configuration [1] [7]. This stereochemical arrangement is critical for biological activity and distinguishes the active form from potential stereoisomers [8]. The stereochemistry is explicitly indicated in the International Union of Pure and Applied Chemistry name through the (2S) designation and in structural representations using the @@ symbol in simplified molecular-input line-entry system notation [1].

The S-configuration at this position positions the tyrosine side chain and the polyamine-containing amide group in a specific spatial orientation that is essential for receptor recognition and binding [9]. Molecular modeling studies have demonstrated that this particular stereochemical arrangement allows for optimal positioning of functional groups required for interaction with target ion channels [10]. The maintenance of stereochemical integrity is crucial during synthesis and storage to preserve biological activity [11].

Conformational Flexibility

The structural architecture of Philanthotoxin 74 exhibits considerable conformational flexibility, primarily attributed to the extended polyamine chain and multiple rotatable bonds throughout the molecule [12] [13]. The compound contains 18 rotatable bonds, allowing for numerous possible conformational states in solution [1]. This flexibility is particularly pronounced in the heptamethylene linker region and the terminal butylamine segment of the polyamine chain [14].

Computational analyses have revealed that Philanthotoxin 74 can adopt multiple low-energy conformations, with the polyamine tail capable of extended, folded, and intermediate configurations [15]. The conformational flexibility is essential for the compound's ability to navigate and bind within ion channel pores of varying dimensions [16]. The three-dimensional structure generation is restricted in computational databases due to the high degree of flexibility, which prevents reliable prediction of a single preferred conformation [1].

Physicochemical Properties

Molecular Weight and Solubility

The molecular weight of Philanthotoxin 74 varies depending on the form: 434.6 g/mol for the free base and 507.54 g/mol for the dihydrochloride salt [1] [2]. The exact mass of the free base is 434.32569121 Da, as determined by high-resolution mass spectrometry [1]. The dihydrochloride salt exhibits superior solubility characteristics compared to the free base form [18] [19].

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Weight | 434.6 g/mol | 507.54 g/mol |

| Water Solubility | Limited | 50 mg/mL (98.51 mM) |

| Dimethyl Sulfoxide Solubility | Moderate | 100 mg/mL (197.03 mM) |

| XLogP3-AA | 2.7 | Not applicable |

The dihydrochloride salt demonstrates excellent solubility in aqueous media, achieving concentrations up to 50 mg/mL in water and 100 mg/mL in dimethyl sulfoxide [19]. The enhanced solubility of the salt form is attributed to the ionic character imparted by the protonated amino groups [20]. The partition coefficient (XLogP3-AA) value of 2.7 for the free base indicates moderate lipophilicity [1].

Structure-Activity Relationships

Key Functional Groups

The biological activity of Philanthotoxin 74 is critically dependent on several key functional groups that contribute to receptor recognition and binding affinity [22] [23]. The hydroxyl group on the tyrosine aromatic ring plays a fundamental role in establishing hydrogen bonding interactions with target receptors [24]. Modification or removal of this hydroxyl functionality results in significant reduction of biological activity [25].

The amide linkages within the molecule serve dual purposes: they provide structural rigidity to maintain the proper spatial orientation of functional groups and contribute to hydrogen bonding capacity [26]. The primary amino groups at the termini of the polyamine chain are essential for electrostatic interactions with negatively charged residues within ion channel pores [27]. These positively charged amino groups at physiological pH create the driving force for initial binding interactions [28].

Importance of the Polyamine Chain

The polyamine chain represents the most critical structural element for the biological activity of Philanthotoxin 74, serving as the primary determinant of receptor selectivity and binding affinity [21] [27]. The specific length and spacing of methylene groups between amino functionalities within the polyamine chain are optimized for interaction with negatively charged residues lining ion channel pores [26] [28].

Structure-activity relationship studies have demonstrated that alterations in polyamine chain length significantly impact biological potency [21]. The seven-carbon linker connecting the tyrosine moiety to the first amino group and the four-carbon terminal segment are both essential for optimal activity [27]. Shortening or extending these segments results in reduced binding affinity and altered selectivity profiles [28]. The polyamine chain adopts an extended conformation when bound to target receptors, allowing for maximum contact with binding sites [26].

Role of the Tyrosine Moiety

The tyrosine-derived aromatic head group serves as a hydrophobic anchor that positions the molecule within the receptor binding site and contributes significantly to binding affinity [23] [24]. The 4-hydroxyphenyl group interacts with hydrophobic regions of ion channel pores while the hydroxyl substituent participates in specific hydrogen bonding interactions [25]. This dual functionality makes the tyrosine moiety indispensable for biological activity [24].

Comparative studies with analogs containing different aromatic residues have revealed that the specific substitution pattern of tyrosine is optimal for activity [25]. Replacement with phenylalanine results in reduced potency due to loss of hydrogen bonding capacity, while introduction of additional substituents on the aromatic ring generally decreases activity through steric hindrance [23] [24]. The tyrosine moiety also contributes to the overall hydrophobicity balance of the molecule, which is crucial for membrane permeation and receptor binding [25].

Impact of Branched Polyamine Structures

Investigation of branched polyamine analogs has provided insights into the structural requirements for optimal biological activity [25] [26]. Introduction of alkyl branches at specific positions within the polyamine chain can enhance activity through improved hydrophobic interactions with receptor binding sites [25]. However, the positioning and size of such branches must be carefully optimized to avoid steric clashes [26].

Synthetic Approaches and Methodologies

The synthesis of philanthotoxin 74 and its analogues has been accomplished through multiple strategic approaches, each offering distinct advantages for different synthetic objectives and scales of preparation.

Solution-Phase Synthesis

Solution-phase synthesis represents the most widely adopted methodology for large-scale preparation of philanthotoxin 74 analogues. This approach provides exceptional efficiency and scalability, making it particularly suitable for gram-scale production requirements [1] [2] [3]. The sequential high-yielding method involves the systematic coupling of selectively protected polyamines with amino acid derivatives, followed by controlled deprotection sequences.

The methodology employs pentafluorophenyl esters as activated coupling partners, which demonstrate superior reactivity compared to conventional carboxylic acid derivatives. These esters react efficiently with N-alpha-Fmoc-protected amino acid components under mild conditions, typically at room temperature to 50°C in dimethylformamide or dichloromethane solvents [1] [2]. The coupling reactions proceed with high chemoselectivity, minimizing side reactions and facilitating product purification.

Following the initial coupling step, the N-alpha-Fmoc protecting group is removed under standard conditions using piperidine in dimethylformamide. The resulting free amine is then coupled with carboxylic acid pentafluorophenyl esters to form the complete philanthotoxin framework. This sequential approach consistently delivers overall yields in the range of 74-78%, representing a significant improvement over earlier synthetic methodologies [1] [2].

The solution-phase approach has been successfully applied to the synthesis of philanthotoxin 343 and philanthotoxin 12, demonstrating its versatility across different structural variants. The method's scalability has been validated through gram-scale preparations, making it particularly valuable for biological studies requiring substantial quantities of material [1] [2].

Solid-Phase Synthesis

Solid-phase synthesis offers complementary advantages for the preparation of philanthotoxin 74 analogues, particularly when synthetic flexibility and library generation are priorities. This methodology enables the efficient synthesis of structurally diverse analogues through parallel synthesis strategies and automated protocols [4] [5].

The solid-phase approach utilizes polymer-supported reagents and substrates, facilitating purification through simple washing procedures and eliminating the need for complex chromatographic separations at intermediate stages. This methodology has proven especially valuable for the synthesis of philanthotoxin 56 and related potent antagonists, where the systematic modification of structural elements is required [4] [5].

Individual reaction steps in solid-phase synthesis typically achieve yields of 60-80%, with the overall efficiency being maintained through the elimination of purification losses at intermediate stages. The methodology accommodates various protecting group strategies and coupling chemistries, providing synthetic flexibility for accessing structurally diverse analogues [4] [5].

The solid-phase approach has been particularly successful in the synthesis of polyamine toxin analogues containing modified polyamine chains and varied acyl substituents. The methodology enables the systematic exploration of structure-activity relationships through the generation of focused libraries of analogues [4] [5].

Key Intermediates and Reaction Conditions

The synthesis of philanthotoxin 74 relies on several critical intermediates that serve as building blocks for the final compounds. The preparation and handling of these intermediates require carefully optimized reaction conditions to ensure high yields and product purity.

N-alpha-Fmoc protected amino acid pentafluorophenyl esters represent the most important activated coupling partners in philanthotoxin synthesis. These intermediates are typically prepared through the reaction of N-alpha-Fmoc protected amino acids with pentafluorophenol in the presence of dicyclohexylcarbodiimide coupling reagents. The coupling reactions proceed efficiently in dimethylformamide or dichloromethane at temperatures ranging from room temperature to 50°C [1] [2].

Selectively protected polyamines constitute another crucial class of intermediates, requiring sophisticated protection strategies to achieve regioselective coupling. The protection of polyamine nitrogen atoms is typically accomplished using tert-butoxycarbonyl (Boc) protecting groups, which are introduced under basic conditions using di-tert-butyl dicarbonate in dichloromethane at 0°C to room temperature [1] [2].

The deprotection of Boc-protected intermediates is achieved using trifluoroacetic acid in dichloromethane (1:1 ratio) at room temperature. This deprotection protocol provides clean removal of protecting groups without affecting other functional groups present in the molecule [1] [2].

Cbz-protected aldehyde intermediates serve as key building blocks for more complex structural modifications. The removal of benzyloxycarbonyl protecting groups is accomplished through catalytic hydrogenation using palladium on carbon catalyst under atmospheric pressure of hydrogen gas [6].

For the synthesis of radiolabeled derivatives, diiodo-precursor compounds are employed as substrates for palladium-catalyzed coupling reactions. These intermediates enable the incorporation of tritium labels through metal-catalyzed exchange reactions under carefully controlled conditions [5].

Purification and Characterization Techniques

The purification of philanthotoxin 74 and its analogues requires specialized techniques tailored to the unique properties of these polyamine-containing compounds. The combination of multiple nitrogen atoms and aromatic substituents necessitates careful selection of purification methods to achieve the required purity levels.

Vacuum liquid chromatography using octadecylsilyl silica (reverse-phase C18) represents the most effective purification method for philanthotoxin analogues. This technique provides rapid and efficient separation of products from reaction mixtures, with the reverse-phase stationary phase offering excellent retention and resolution for compounds containing both hydrophilic polyamine chains and lipophilic aromatic substituents [1] [2].

The reverse-phase chromatography approach enables the separation of closely related structural isomers and the removal of residual protecting group fragments. The method typically employs water-acetonitrile gradient elution systems, with the addition of trifluoroacetic acid to suppress peak tailing caused by the basic polyamine nitrogen atoms [1] [2].

Flash column chromatography on silica gel provides an alternative purification approach for intermediate compounds and less polar analogues. This method is particularly effective for Boc-protected intermediates and compounds with reduced polarity due to extensive protection [1] [2].

Preparative high-performance liquid chromatography using C18 columns offers the highest resolution purification for final products requiring exceptional purity. This technique is especially valuable for the purification of radiolabeled derivatives and compounds intended for biological studies requiring minimal impurity levels [5].

Characterization of philanthotoxin 74 analogues employs a comprehensive array of analytical techniques to confirm structure and assess purity. Nuclear magnetic resonance spectroscopy (both 1H and 13C NMR) provides detailed structural confirmation, with the complex polyamine framework requiring careful analysis of coupling patterns and chemical shifts [1] [2] [5].

Mass spectrometry analysis confirms molecular weights and fragmentation patterns, with high-resolution mass spectrometry providing accurate mass measurements for molecular formula confirmation. The polyamine nature of these compounds produces characteristic fragmentation patterns that aid in structural verification [1] [2] [5].

High-performance liquid chromatography with UV detection enables purity assessment and quantitative analysis. The aromatic tyrosine-derived substituents provide strong UV absorption, facilitating sensitive detection and quantification [1] [2].

Synthesis of Modified Analogues

The development of modified philanthotoxin 74 analogues has expanded significantly to address specific research requirements and enhance the utility of these compounds as pharmacological tools.

Radiolabeled Derivatives

The synthesis of radiolabeled philanthotoxin derivatives represents a significant advancement in the development of tools for receptor binding studies and pharmacological research. Tritium-labeled philanthotoxin 56 ([3H]PhTX-56) was the first radiolabeled ligand developed for studying the pore-forming region of AMPA receptors [5].

The synthesis of [3H]PhTX-56 employs a diiodo-precursor strategy, where strategic iodine substitution enables palladium-catalyzed tritiation reactions. The diiodo-precursor is prepared through standard synthetic sequences, with iodine atoms positioned to enable efficient metal-catalyzed isotope exchange. The tritiation reaction proceeds under carefully controlled conditions using tritium gas and palladium catalyst to achieve high specific radioactivity levels [5].

The radiolabeling process requires specialized handling procedures and equipment to ensure safety and achieve optimal radiochemical yields. The resulting [3H]PhTX-56 exhibits high specific radioactivity measured in Curie per millimole units, making it suitable for sensitive receptor binding assays and autoradiographic studies [5].

Quality control for radiolabeled derivatives involves radiochemical purity assessment using radio-high-performance liquid chromatography. The radiochemical purity must exceed 95% for biological applications, with chemical purity simultaneously maintained at comparable levels [5].

Isotopically Labeled Variants for Nuclear Magnetic Resonance Studies

The development of isotopically labeled philanthotoxin derivatives has enabled advanced nuclear magnetic resonance studies of receptor-ligand interactions. Both carbon-13 and nitrogen-15 labeled variants have been synthesized to provide detailed structural information about binding interactions [5].

Carbon-13 labeled philanthotoxin 56 ([13C]PhTX-56) incorporates 13C isotopes at strategic positions within the molecule to enable detailed NMR structural studies. The synthesis employs 13C-labeled amino acid building blocks, which are incorporated during the solid-phase synthesis process. The isotopic enrichment levels typically exceed 95%, providing excellent signal enhancement for NMR experiments [5].

The incorporation of 13C labels enables the use of two-dimensional NMR techniques to study receptor-ligand complexes and determine binding conformations. The enhanced sensitivity provided by isotopic labeling allows for the detection of weak intermolecular interactions that would be difficult to observe with natural abundance compounds [5].

Nitrogen-15 labeled variants ([15N]PhTX-56) are synthesized using 15N-labeled reagents during solid-phase synthesis. The polyamine nature of these compounds provides multiple sites for nitrogen isotope incorporation, enabling comprehensive NMR analysis of the polyamine chain interactions with receptor binding sites [5].

The isotopically labeled derivatives maintain biological activity equivalent to their natural abundance counterparts while providing enhanced NMR sensitivity. These compounds have proven valuable for protein-ligand interaction studies and the determination of binding site structures [5].

Photoactive Analogues

The synthesis of photoactive philanthotoxin analogues represents an innovative approach to studying receptor function through light-activated covalent modification. These compounds incorporate photolabile functional groups that enable controlled activation through ultraviolet irradiation [6] [7] [8].

Three photosensitive synthetic analogues of philanthotoxin 433 have been developed and characterized for their ability to undergo light-activated covalent binding to glutamate receptors. These compounds retain the characteristic use-dependent antagonism of philanthotoxins while enabling irreversible receptor modification upon ultraviolet irradiation at 270 nanometers [7].

The synthesis of photolabile analogues involves the introduction of photosensitive protecting groups or photoactivatable functionalities into the philanthotoxin framework. The photolabile groups are strategically positioned to enable efficient light activation while maintaining receptor binding affinity [6] [8].

The photoactivation process results in the formation of highly reactive intermediates that form covalent bonds with receptor proteins. This covalent modification enables the study of receptor structure and function through irreversible labeling approaches [7].

The photolabile analogues have been successfully applied to the study of quisqualate-sensitive glutamate receptors, demonstrating their utility for investigating receptor channel conformations and binding site accessibility [7].

Enzymatically Resistant Analogues

The development of enzymatically resistant philanthotoxin analogues addresses the limitation of metabolic instability that affects the biological utility of native polyamine toxins. These modified compounds exhibit enhanced stability while maintaining pharmacological activity.

Amide-to-Amine Conversions

The conversion of amide bonds to amine linkages represents a primary strategy for enhancing the enzymatic stability of philanthotoxin derivatives. Native polyamine toxins contain amide bonds that are susceptible to hydrolysis by peptidases and related enzymes, limiting their utility in long-term biological studies [9].

The amide-to-amine conversion strategy involves the replacement of carbonyl groups with methylene units, creating more stable amine linkages. This modification requires sophisticated synthetic approaches, as the reduced compounds must be prepared through alternative coupling strategies that do not rely on amide bond formation [9].

The synthesis of amine-linked analogues typically employs reductive amination reactions between aldehyde intermediates and polyamine substrates. The reductive amination process uses sodium borohydride or related reducing agents to convert imine intermediates to stable amine products [9].

The enzymatically resistant analogues demonstrate significantly enhanced stability to peptidase degradation compared to their amide-containing counterparts. This enhanced stability enables longer-term pharmacological studies and reduces the need for frequent dosing in biological experiments [9].

Other Structural Modifications for Enhanced Stability

Beyond amide-to-amine conversions, several other structural modifications have been explored to enhance the stability of philanthotoxin analogues. These modifications target specific sites of metabolic vulnerability while preserving essential pharmacological properties.

Alkyl substitution at specific positions within the polyamine chain provides steric protection against enzymatic degradation. The introduction of alkyl branches, particularly at the 2- and 3-positions of the polyamine chain, has been shown to enhance metabolic stability while maintaining or even improving receptor binding affinity [6].

The synthesis of alkyl-substituted derivatives employs specialized alkylation procedures that enable regioselective introduction of alkyl groups. These procedures typically use strong bases such as n-butyllithium to generate carbanion intermediates, which are then quenched with appropriate alkyl halides [6].

Branched polyamine derivatives have demonstrated 6-10 fold enhanced activities at various receptor subtypes compared to their linear counterparts. This enhanced activity, combined with improved metabolic stability, makes these compounds particularly valuable for pharmacological studies [6].

The incorporation of cyclic constraints within the polyamine framework represents another approach to enhancing stability. Cyclic derivatives resist conformational changes that facilitate enzymatic recognition and hydrolysis, providing enhanced resistance to metabolic degradation [10].

N-methylation of polyamine nitrogen atoms provides an additional strategy for enhancing stability while potentially altering receptor selectivity. The N-methylated derivatives demonstrate altered binding properties that may be advantageous for specific research applications [11].

Purity

Appearance

Storage

Dates

2: Jackson AC, Milstein AD, Soto D, Farrant M, Cull-Candy SG, Nicoll RA. Probing

3: Lanté F, Toledo-Salas JC, Ondrejcak T, Rowan MJ, Ulrich D. Removal of synaptic

4: Nilsen A, England PM. A subtype-selective, use-dependent inhibitor of native